[(2S)-5-iminopyrrolidin-2-yl]methanol hydrochloride
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Overview
Description
[(2S)-5-iminopyrrolidin-2-yl]methanol hydrochloride is a chemical compound with the molecular formula C5H11ClN2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-5-iminopyrrolidin-2-yl]methanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and formaldehyde.
Reaction Conditions: The reaction involves the condensation of pyrrolidine with formaldehyde under acidic conditions to form the intermediate [(2S)-5-iminopyrrolidin-2-yl]methanol.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of [(2S)-5-iminopyrrolidin-2-yl]methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
[(2S)-5-iminopyrrolidin-2-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or aldehyde derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine or aldehyde derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[(2S)-5-iminopyrrolidin-2-yl]methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2S)-5-iminopyrrolidin-2-yl]methanol hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
[(2S)-5-iminopyrrolidin-2-yl]methanol hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound, which lacks the hydroxyl and imine groups.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Pyrrolidin-2-one: A lactam derivative with a carbonyl group.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
CAS No. |
179684-69-6 |
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Molecular Formula |
C5H11ClN2O |
Molecular Weight |
150.61 g/mol |
IUPAC Name |
[(2S)-5-amino-3,4-dihydro-2H-pyrrol-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5-2-1-4(3-8)7-5;/h4,8H,1-3H2,(H2,6,7);1H/t4-;/m0./s1 |
InChI Key |
DUMXJQORQHARRI-WCCKRBBISA-N |
Isomeric SMILES |
C1CC(=N[C@@H]1CO)N.Cl |
Canonical SMILES |
C1CC(=NC1CO)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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